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Compound of Interest

Compound Name: 6,7-Difluoroquinolin-4-OL

CAS No.: 727683-58-1

Cat. No.: B11075525

Get Quote

Introduction
6,7-Difluoroquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinolinone

family. The strategic incorporation of fluorine atoms into organic molecules is a well-established

strategy in medicinal chemistry to modulate physicochemical and biological properties, such as

metabolic stability, lipophilicity, and binding affinity. The quinoline scaffold itself is a prominent

pharmacophore found in a wide array of therapeutic agents. This technical guide provides a

comprehensive overview of 6,7-Difluoroquinolin-4-ol, including its chemical identifiers, a

plausible synthetic pathway, and its potential applications in research and drug development,

with a focus on the underlying scientific principles.

Core Identifiers of 6,7-Difluoroquinolin-4-ol
A precise understanding of a compound's identifiers is fundamental for accurate

documentation, procurement, and regulatory compliance.
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Identifier Value

CAS Number 727683-58-1

Molecular Formula C₉H₅F₂NO

Molecular Weight 181.14 g/mol

IUPAC Name 6,7-Difluoro-1H-quinolin-4-one

Canonical SMILES C1=C(C=C2C(=C1F)C(=O)C=CN2)F

Synthesis of 6,7-Difluoroquinolin-4-ol: A
Mechanistic Perspective
The synthesis of 6,7-Difluoroquinolin-4-ol can be achieved through established

methodologies for quinoline ring formation, most notably the Gould-Jacobs reaction or the

Conrad-Limpach synthesis. These methods rely on the condensation of an appropriately

substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature

cyclization. The choice of a high-boiling point solvent in the cyclization step is critical to provide

the necessary activation energy for the intramolecular reaction to proceed efficiently.

A plausible and commonly employed synthetic route involves a two-step process:

Condensation: Reaction of 3,4-difluoroaniline with diethyl malonate.

Thermal Cyclization: Intramolecular ring closure of the resulting intermediate to form the

quinolinone ring system.

Experimental Protocol: A Plausible Synthetic Approach
The following protocol outlines a general procedure for the synthesis of 6,7-Difluoroquinolin-
4-ol, based on established chemical principles for similar quinolone syntheses. Note: This is a

representative protocol and may require optimization.

Step 1: Synthesis of Diethyl 2-((3,4-difluorophenyl)amino)maleate (Intermediate)
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-

difluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

The reaction can be performed neat or in a suitable high-boiling point solvent (e.g., diphenyl

ether).

Heat the mixture at a temperature sufficient to drive off the ethanol byproduct, typically in the

range of 140-160 °C.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Upon completion, the reaction mixture is cooled, and the intermediate can be used directly in

the next step or purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to 6,7-Difluoroquinolin-4-ol

The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such

as diphenyl ether or Dowtherm A.

The mixture is heated to a high temperature, typically around 240-260 °C, with vigorous

stirring.

The high temperature facilitates the intramolecular cyclization and elimination of ethanol to

form the stable quinolinone ring.

The reaction is maintained at this temperature for 30-60 minutes.

Upon cooling, the product precipitates out of the solvent.

The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or

toluene) to remove the high-boiling point solvent, and dried under vacuum.

Logical Workflow for Synthesis
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Step 1: Condensation

Step 2: Thermal Cyclization
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Caption: Synthetic workflow for 6,7-Difluoroquinolin-4-ol.

Spectroscopic Characterization
While specific experimental spectra for 6,7-Difluoroquinolin-4-ol are not readily available in

the public domain, the expected spectroscopic features can be predicted based on its structure

and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by

the electron-withdrawing fluorine substituents. Signals for the protons at positions 2, 3, 5,

and 8 would be anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton

of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical

shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the

carbon atoms in the molecule. The carbons directly attached to fluorine atoms (C-6 and C-7)
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will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The

carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift (typically δ 170-

180 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 6,7-Difluoroquinolin-4-ol is predicted to exhibit characteristic absorption

bands corresponding to its functional groups:

Wavenumber Range (cm⁻¹) Vibration Functional Group

3200-2800 (broad) N-H Stretch
Amide (in quinolinone

tautomer)

1650-1630 C=O Stretch Amide I band

1620-1580 C=C Stretch Aromatic ring

1250-1000 C-F Stretch Aryl-Fluorine

Mass Spectrometry (MS)
In a mass spectrum, 6,7-Difluoroquinolin-4-ol is expected to show a prominent molecular ion

peak (M⁺) at an m/z corresponding to its molecular weight (181.14). Fragmentation patterns

would likely involve the loss of small neutral molecules such as CO. High-resolution mass

spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental

composition.

Potential Applications in Research and Drug
Development
The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, with applications

spanning various therapeutic areas.[1] While specific biological activity data for 6,7-
Difluoroquinolin-4-ol is limited in publicly available literature, its structural features suggest

several promising avenues for investigation:

Antibacterial Agents: Fluoroquinolones are well-known for their antibacterial activity, which

they exert by inhibiting bacterial DNA gyrase and topoisomerase IV. The 6,7-difluoro
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substitution pattern is a key feature in many potent antibacterial agents.

Anticancer Agents: Certain quinoline derivatives have demonstrated significant anticancer

activity through mechanisms such as topoisomerase inhibition and induction of apoptosis.[1]

Antiviral and Anti-inflammatory Agents: The quinoline nucleus has been explored for the

development of antiviral and anti-inflammatory drugs.[1]

The 6,7-difluoro substitution can significantly impact the compound's electronic properties,

lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical

modification and biological evaluation.

Logical Relationship of Properties and Applications

Structural Features

Physicochemical Properties

Potential Applications
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Caption: Interplay of structure, properties, and applications.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling

6,7-Difluoroquinolin-4-ol. While a specific Safety Data Sheet (SDS) is not widely available,
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general safety guidelines for related fluoroaromatic and quinoline compounds should be

followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
6,7-Difluoroquinolin-4-ol represents a valuable building block for medicinal chemistry and

drug discovery. Its fluorinated quinoline core provides a foundation for the development of

novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has

provided a detailed overview of its key identifiers, a plausible synthetic strategy, predicted

spectroscopic characteristics, and potential areas of application. Further research into the

specific biological activities and optimization of its synthesis will undoubtedly continue to unlock

the full potential of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tcichemicals.com [tcichemicals.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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